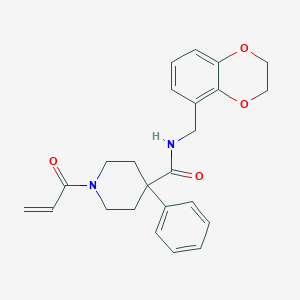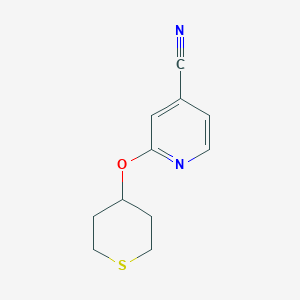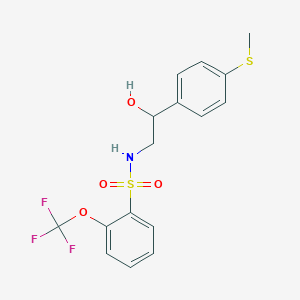![molecular formula C24H21ClFN3O3S B2449757 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-50-4](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C24H21ClFN3O3S and its molecular weight is 485.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The chemical compound is closely related to various synthesized molecules explored for their potential in scientific research, focusing on their synthesis, structural characterization, and application in different fields such as antiviral, anticancer, and antimicrobial activities. For example, derivatives of similar compounds have been prepared through reactions involving tryptamine and flurbiprofen, showcasing a fragment akin to Brequinar used in SARS-CoV-2 treatment trials. These compounds are fully analyzed and characterized using NMR, UV, IR, and mass spectral data, indicating a methodological approach to understanding their potential applications in medicinal chemistry (Manolov, Ivanov, & Bojilov, 2020).
Antiproliferative Activity
Another dimension of research investigates the antiproliferative activity of closely related compounds. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibits marked inhibition against several cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. This highlights the compound's promising anticancer activity, backed by detailed crystal structure analysis, DFT, Hirshfeld surface analysis, and molecular docking studies (Huang et al., 2020).
Crystal Structure Analysis
The crystal structure of related compounds, such as nuarimol, reveals significant details about the arrangement and interactions within the crystal lattice. The dihedral angles and hydrogen bonding patterns observed provide insights into the molecular stability and potential interactions of these compounds with biological targets. Such structural analyses are crucial for designing molecules with desired biological activities (Kang, Kim, Park, & Kim, 2015).
Development of Drug Formulations
Research also extends to the development of suitable formulations for poorly water-soluble compounds, aiming at increasing in vivo exposure for therapeutic applications. Studies on precipitation-resistant solution formulations for related compounds have shown promising results in enhancing plasma concentrations and improving dose proportionality in animal models. This line of research is pivotal for the early clinical evaluation of potential drugs (Burton et al., 2012).
Antimicrobial and Anticancer Agents
Furthermore, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. These studies provide evidence of the potential therapeutic applications of such compounds, with some showing higher activity than reference drugs in anticancer assays. The comprehensive characterization and biological evaluation of these compounds contribute to the ongoing search for new, effective therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenylethylamine with 2-fluorobenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid to form the desired product.", "Starting Materials": [ "4-chlorophenylethylamine", "2-fluorobenzaldehyde", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "propanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-chlorophenylethylamine is reacted with 2-fluorobenzaldehyde in the presence of propanoyl chloride and triethylamine in dichloromethane to form an imine intermediate.", "Step 2: The imine intermediate is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid in the presence of triethylamine in dichloromethane to form the desired product.", "Step 3: The product is purified by column chromatography using a mixture of diethyl ether and dichloromethane as the eluent.", "Step 4: The purified product is then washed with a solution of sodium bicarbonate, followed by a solution of sodium chloride, and finally with water to remove any impurities." ] } | |
CAS番号 |
866016-50-4 |
分子式 |
C24H21ClFN3O3S |
分子量 |
485.96 |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C24H21ClFN3O3S/c25-18-7-5-16(6-8-18)9-12-27-21(30)10-13-28-23(31)22-20(11-14-33-22)29(24(28)32)15-17-3-1-2-4-19(17)26/h1-8,11,14H,9-10,12-13,15H2,(H,27,30) |
InChIキー |
BLKFLSDANOIFEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



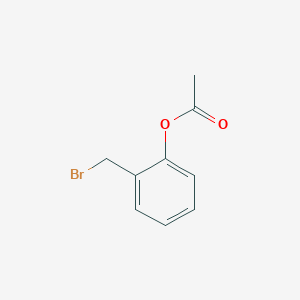
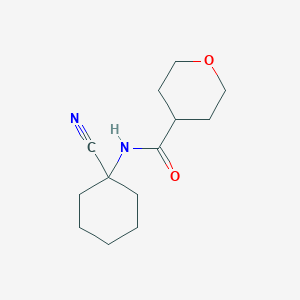
amine hydrochloride](/img/structure/B2449676.png)
![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)
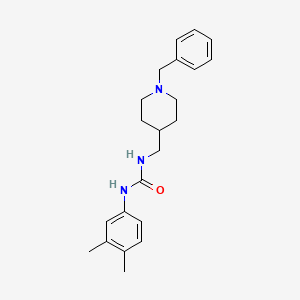
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)
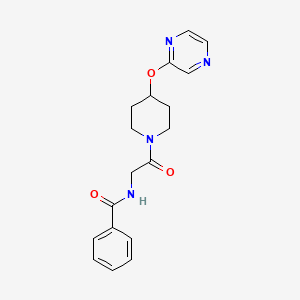
![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)
